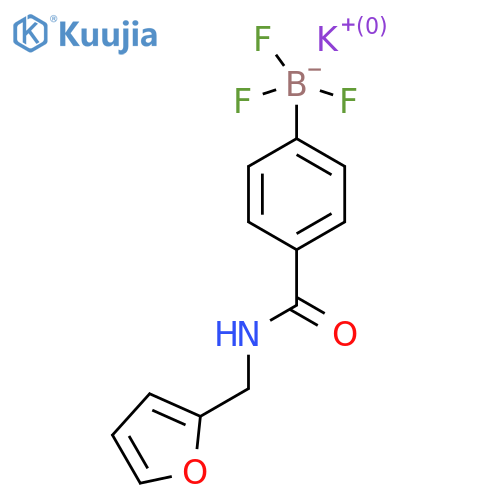

Cas no 2017555-09-6 (Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate)

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 化学的及び物理的性質

名前と識別子

-

- Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate

- Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate

- potassium trifluoro(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)boranuide

- AMTB164

- PC200142

- Potassium [4-(furfurylamino-1-carbonyl)-phenyl]trifluoroborate

- Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate

-

- MDL: MFCD11977716

- インチ: 1S/C12H10BF3NO2.K/c14-13(15,16)10-5-3-9(4-6-10)12(18)17-8-11-2-1-7-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1

- InChIKey: BNXMQAULUCBEPA-UHFFFAOYSA-N

- ほほえんだ: [K+].F[B-](C1C=CC(C(NCC2=CC=CO2)=O)=CC=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 322

- トポロジー分子極性表面積: 42.2

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB256012-5 g |

Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate; . |

2017555-09-6 | 5 g |

€303.20 | 2023-07-20 | ||

| abcr | AB256012-5g |

Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate; . |

2017555-09-6 | 5g |

€292.00 | 2025-02-20 | ||

| Apollo Scientific | PC200142-5g |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | 5g |

£136.00 | 2024-07-20 | ||

| TRC | P698933-100mg |

Potassium [4-(Furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P698933-500mg |

Potassium [4-(Furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | 500mg |

$ 80.00 | 2022-06-03 | ||

| Apollo Scientific | PC200142-10g |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | 10g |

£238.00 | 2024-07-20 | ||

| Key Organics Ltd | AS-2384-1G |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | >95% | 1g |

£32.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2384-5G |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | >95% | 5g |

£114.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2384-1MG |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2384-10G |

Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate |

2017555-09-6 | >95% | 10g |

£210.00 | 2025-02-08 |

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 関連文献

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborateに関する追加情報

Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) and Its Applications in Modern Chemical Biology

Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) (CAS No. 2017555-09-6) is a sophisticated organofluorine compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its furfurylamino-1-carbonylphenyl moiety and trifluoroborate anion, exhibits remarkable stability and reactivity, making it a valuable tool in the development of novel pharmaceuticals and agrochemicals.

The furfurylamino-1-carbonylphenyl group in Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) contributes to its ability to participate in various biochemical transformations, including condensation reactions, nucleophilic substitutions, and metal coordination. These properties are particularly useful in the synthesis of complex molecules such as drug intermediates and catalysts. The presence of the trifluoroborate anion further enhances the compound's solubility in polar organic solvents, facilitating its use in a wide range of synthetic protocols.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) is no exception and has been explored in several cutting-edge studies. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potent protease inhibitors, which are critical in the treatment of chronic diseases such as HIV and hepatitis C. The furfurylamino-1-carbonylphenyl group serves as a versatile handle for further functionalization, allowing for the precise tuning of biological activity.

The application of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) extends beyond pharmaceuticals into the realm of materials science. Its ability to act as a ligand for transition metals has been leveraged in the design of efficient catalysts for organic transformations. These catalysts are essential for industrial processes that require high selectivity and yield, underscoring the compound's importance in both academic research and industrial applications.

A particularly noteworthy study published in a leading chemical biology journal demonstrated the use of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) in the development of a novel class of fluorinated amino acids. These amino acids were found to exhibit improved stability against enzymatic degradation, making them promising candidates for use in protein engineering and drug design. The study highlighted the compound's role in enabling the synthesis of structurally complex molecules with tailored biological properties.

The synthetic utility of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) is further underscored by its versatility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds essential for building complex molecular architectures. The compound's compatibility with various coupling partners, including palladium and copper catalysts, makes it an indispensable reagent in synthetic laboratories.

In conclusion, Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) represents a significant advancement in the field of chemical biology. Its unique structural features and reactivity make it a powerful tool for developing novel pharmaceuticals, agrochemicals, and materials. As research continues to uncover new applications for this compound, its importance is expected to grow even further, driving innovation across multiple scientific disciplines.

2017555-09-6 (Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate) 関連製品

- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)

- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)

- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)

- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)

- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)

- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)

- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)

- 1214372-33-4(3'-Difluoromethoxy-2'-fluoroacetophenone)

- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)